molecular formula C16H10ClFN2O2 B11398215 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11398215
M. Wt: 316.71 g/mol
InChI Key: UJNOIIFRCYYZPZ-UHFFFAOYSA-N
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Description

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a 3-chloro group and a 1,2-oxazole ring attached to a 4-fluorophenyl group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multi-step organic reactions One common approach starts with the preparation of the 1,2-oxazole ring, followed by its attachment to the 4-fluorophenyl groupSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzamide core, while oxidation can lead to the formation of oxazole derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The presence of the oxazole ring and the fluoro substituent can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from other similar compounds and contributes to its specific applications in scientific research .

Properties

Molecular Formula

C16H10ClFN2O2

Molecular Weight

316.71 g/mol

IUPAC Name

3-chloro-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C16H10ClFN2O2/c17-12-3-1-2-11(8-12)16(21)19-15-9-14(20-22-15)10-4-6-13(18)7-5-10/h1-9H,(H,19,21)

InChI Key

UJNOIIFRCYYZPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)F

Origin of Product

United States

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